![molecular formula C17H25N3O B5877540 3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)
3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
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Overview
Description
3’-amino-4-tert-butyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is a complex organic compound characterized by its spirocyclic structure. This compound features a quinazolinone core fused with a cyclohexane ring, and it possesses an amino group at the 3’ position and a tert-butyl group at the 4 position. The unique structural attributes of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-amino-4-tert-butyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which can be achieved by reacting the quinazolinone intermediate with cyclohexanone or its derivatives in the presence of a suitable catalyst.
Introduction of the Amino Group: The amino group at the 3’ position can be introduced via nucleophilic substitution reactions using amines or ammonia.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3’-amino-4-tert-butyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and tert-butyl groups, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, reduced spiro compounds, and substituted analogs with different functional groups.
Scientific Research Applications
3’-amino-4-tert-butyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of 3’-amino-4-tert-butyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the spirocyclic structure play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3’-amino-4-tert-butyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-2’(3’H)-one: Similar structure but with a different position of the spiro linkage.
4-tert-butyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Lacks the amino group at the 3’ position.
3’-amino-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Lacks the tert-butyl group at the 4 position.
Uniqueness
The uniqueness of 3’-amino-4-tert-butyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-amino-4'-tert-butylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-16(2,3)12-8-10-17(11-9-12)19-14-7-5-4-6-13(14)15(21)20(17)18/h4-7,12,19H,8-11,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARBDSSPQBYSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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